3-Quinolinamine, 4-chloro-6,7-dimethoxy-

Overview

Description

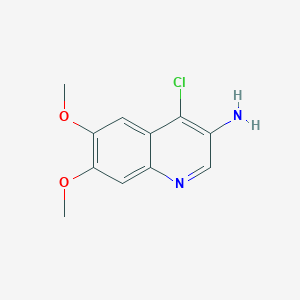

3-Quinolinamine, 4-chloro-6,7-dimethoxy- is a chemical compound with the molecular formula C11H11ClN2O2. It is a derivative of quinoline, characterized by the presence of chlorine and methoxy groups at specific positions on the quinoline ring.

Mechanism of Action

Target of Action

Quinoline derivatives are known to interact with various biological targets, including enzymes and receptors, contributing to their diverse biological activities .

Mode of Action

Quinoline derivatives are known to interact with their targets through various mechanisms, such as inhibiting enzyme activity or modulating receptor function .

Biochemical Pathways

Quinoline derivatives are known to influence a variety of biochemical pathways, depending on their specific targets .

Result of Action

The effects would depend on the specific targets and pathways influenced by the compound .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3-Quinolinamine, 4-chloro-6,7-dimethoxy-. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its targets .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Quinolinamine, 4-chloro-6,7-dimethoxy- typically involves multiple steps. One common method starts with the nitration of 4,5-dimethoxy-2-nitrobenzophenone, followed by reduction to obtain 4,5-dimethoxyaniline. This intermediate undergoes a series of reactions, including carbamidation and cyclohydrolysis, to yield the final product .

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and other advanced techniques can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Quinolinamine, 4-chloro-6,7-dimethoxy- undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: Used to remove oxygen-containing groups or reduce double bonds.

Substitution: Commonly involves replacing the chlorine atom with other functional groups.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline derivatives with additional oxygen-containing groups, while substitution reactions can produce a variety of functionalized quinolines .

Scientific Research Applications

3-Quinolinamine, 4-chloro-6,7-dimethoxy- has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential antimicrobial and antitumor activities.

Medicine: Explored for its potential as a therapeutic agent in treating various diseases.

Industry: Utilized in the development of materials with specific properties, such as dyes and polymers.

Comparison with Similar Compounds

Similar Compounds

- 4-Amino-2-chloro-6,7-dimethoxyquinazoline

- 2,4-Dichloro-6,7-dimethoxyquinazoline

- 6,7-Methylenedioxy-4-(2,4-dimethoxyphenyl)quinolin-2(1H)-one

Uniqueness

3-Quinolinamine, 4-chloro-6,7-dimethoxy- is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Biological Activity

3-Quinolinamine, 4-chloro-6,7-dimethoxy- (CAS No. 205448-45-9) is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C₁₁H₁₁ClN₂O₂

- Molecular Weight : 238.67 g/mol

- Structure : The compound features a quinoline core with two methoxy groups and a chlorine atom, which are critical for its biological activity.

3-Quinolinamine derivatives have been shown to interact with various biological targets, including protein kinases. The inhibition of protein tyrosine kinases (PTKs) is particularly significant as these enzymes play crucial roles in cell signaling pathways that regulate cell growth and differentiation.

Targeted Kinases

Research indicates that compounds similar to 3-Quinolinamine can inhibit PTKs associated with cancer proliferation. For instance, studies have demonstrated that certain substituted quinolines can inhibit the action of growth factor receptor PTKs, potentially leading to reduced tumor growth in various cancer models .

Biological Activities

Anticancer Activity :

3-Quinolinamine has shown promise as an anticancer agent. In vitro studies have reported that derivatives exhibit significant antiproliferative effects against several cancer cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 3-QN | HeLa | 16.4 |

| 3-QN | MDA-MB231 | 7.3 |

| 3-QN | MCF7 | 20.71 |

The IC50 values indicate the concentration required to inhibit cell proliferation by 50%, showcasing the compound's effectiveness against these cancer types .

Mechanisms of Anticancer Action :

- Apoptosis Induction : Compounds like 3-Quinolinamine can trigger apoptosis in cancer cells through the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction .

- Cell Cycle Arrest : Some derivatives have been found to cause mitotic arrest by binding to β-tubulin, disrupting normal cell cycle progression and promoting cell death .

Case Studies

-

Study on c-Met Inhibition :

A series of 6,7-dimethoxy-4-anilinoquinolines were synthesized and tested for their ability to inhibit c-Met, a receptor tyrosine kinase implicated in cancer metastasis. One compound showed an IC50 of 0.030 ± 0.008 µM against c-Met and demonstrated potent anticancer activity in multiple cell lines . -

Comparative SAR Study :

A structure-activity relationship (SAR) study identified that modifications at specific positions on the quinoline ring significantly influenced the anticancer efficacy of related compounds. For example, methoxy substitutions at different positions led to varied potency against different cancer cell lines, emphasizing the importance of chemical structure in determining biological activity .

Pharmacokinetics and Safety Profile

While detailed pharmacokinetic data specific to 3-Quinolinamine is limited, general findings from related compounds suggest that modifications can enhance bioavailability and reduce toxicity towards normal cells while maintaining efficacy against malignant cells .

Properties

IUPAC Name |

4-chloro-6,7-dimethoxyquinolin-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClN2O2/c1-15-9-3-6-8(4-10(9)16-2)14-5-7(13)11(6)12/h3-5H,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVNJEWZCQLRQLP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=C(C=N2)N)Cl)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.